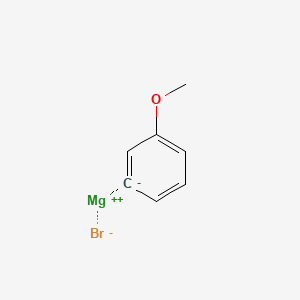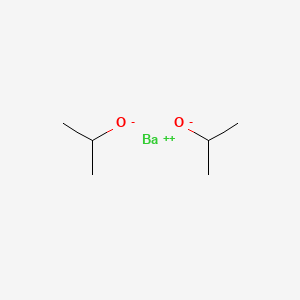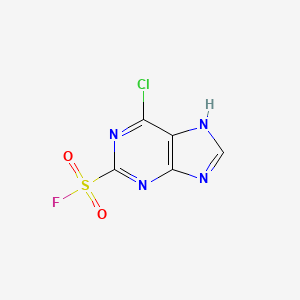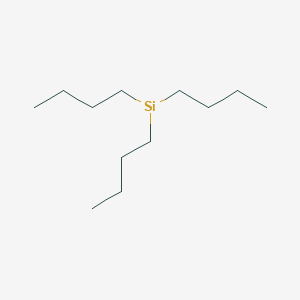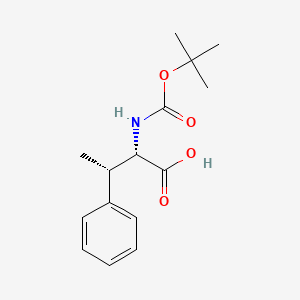
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid
Overview
Description
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Chemoselective N-tert-butyloxycarbonylation: This method involves the selective protection of amines using tert-butoxycarbonyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Flow Microreactor Systems: A more recent approach involves the use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method offers improved efficiency and sustainability compared to traditional batch processes.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The Boc-protected amine can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used, often in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated phenyl derivatives.
Mechanism of Action
Target of Action
It is known that this compound is used in synthetic organic chemistry , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
The mode of action of “N-BOC-ERYTHRO-L-BETA-METHYLPHENYLALANINE” is largely dependent on the specific reactions it is involved in. The compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This suggests that its mode of action involves the transfer of this functional group to other molecules, thereby altering their chemical properties.
Biochemical Pathways
The biochemical pathways affected by “N-BOC-ERYTHRO-L-BETA-METHYLPHENYLALANINE” are likely to be diverse, given its use in synthetic organic chemistry . The introduction of the tert-butoxycarbonyl group into other molecules can influence a variety of biochemical pathways, depending on the nature of the target molecules.
Pharmacokinetics
Given its use in synthetic organic chemistry , it is likely that these properties would be significantly influenced by the specific context in which the compound is used.
Result of Action
The introduction of the tert-butoxycarbonyl group into other molecules can alter their chemical properties , which could potentially lead to a variety of molecular and cellular effects depending on the nature of the target molecules.
Action Environment
The action, efficacy, and stability of “N-BOC-ERYTHRO-L-BETA-METHYLPHENYLALANINE” can be influenced by a variety of environmental factors. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C . This suggests that factors such as temperature and humidity could potentially influence its stability and efficacy.
Scientific Research Applications
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study protein interactions and enzyme mechanisms due to its structural similarity to natural amino acids.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group.
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid: Similar structure but with a methoxy group on the phenyl ring.
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)butanoic acid: Similar structure but with a hydroxyl group on the phenyl ring.
Uniqueness: (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its methyl and methoxy analogs. The phenyl group can engage in π-π interactions and other non-covalent interactions, making it valuable in molecular recognition and drug design.
Properties
IUPAC Name |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90731-57-0 | |
| Record name | (βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90731-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


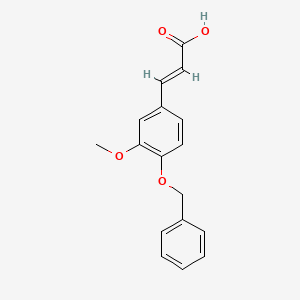
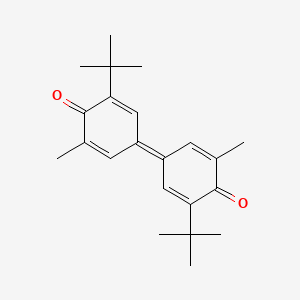


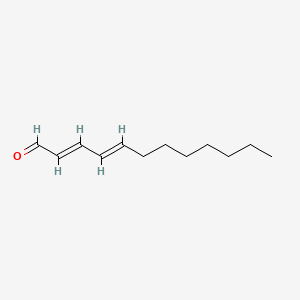
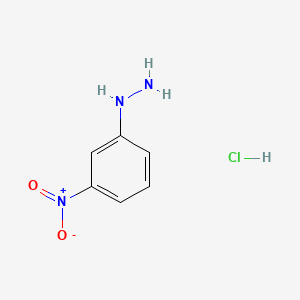

![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)
